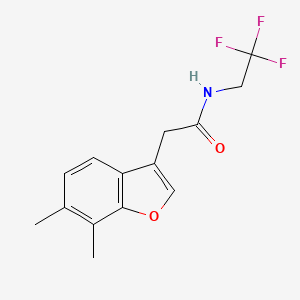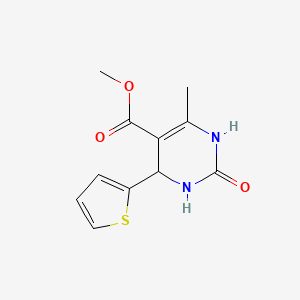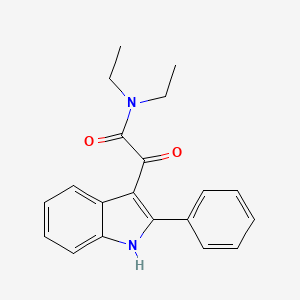
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as MBX-8025, is a synthetic small molecule that has been developed as a potential treatment for metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). MBX-8025 belongs to a class of compounds called liver X receptor (LXR) agonists, which have been shown to regulate lipid metabolism and inflammation in various tissues.
作用机制
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide acts as an agonist of LXR, which is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. LXR is expressed in various tissues, including the liver, intestine, and adipose tissue. Upon activation, LXR forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter regions of target genes. This leads to the upregulation of genes involved in lipid metabolism, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), as well as genes involved in inflammation, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects
The activation of LXR by N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide leads to several biochemical and physiological effects. In preclinical models, N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to reduce serum triglycerides and cholesterol levels, increase insulin sensitivity, and improve glucose tolerance. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has also been shown to reduce hepatic steatosis and inflammation in models of NAFLD. These effects are thought to be mediated through the upregulation of genes involved in lipid metabolism and inflammation.
实验室实验的优点和局限性
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively characterized using various spectroscopic techniques. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide also has a well-defined mechanism of action, which makes it a useful tool for studying the regulation of lipid metabolism and inflammation. However, there are also limitations to the use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous LXR agonists, and its effects may be influenced by factors such as dose and duration of treatment.
未来方向
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. One area of interest is the potential use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide as a therapeutic agent for metabolic diseases such as dyslipidemia and NAFLD. Clinical trials are currently underway to evaluate the safety and efficacy of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in humans. Another area of interest is the development of more potent and selective LXR agonists that can be used to study the role of LXR in various tissues and disease states. Finally, the use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in combination with other drugs, such as statins or fibrates, may have synergistic effects on lipid metabolism and inflammation.
合成方法
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves several steps, starting with the preparation of 6-methyl-1,3-benzothiazol-2-amine and 1-benzofuran-2-carboxylic acid. These two compounds are then coupled together using standard peptide coupling methods to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of metabolic diseases, including mice and rats. In these studies, N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and prevent the development of NAFLD. These effects are thought to be mediated through the activation of LXR, which regulates the expression of genes involved in lipid metabolism and inflammation.
属性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-10-6-7-12-15(8-10)22-17(18-12)19-16(20)14-9-11-4-2-3-5-13(11)21-14/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNXOXYRRSRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-methyl-2-pyrazinyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978796.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B4978803.png)
![3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4978812.png)
![1-acetyl-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-piperidinamine](/img/structure/B4978819.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)

![2-isopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4978841.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-4-piperidinamine](/img/structure/B4978879.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline](/img/structure/B4978893.png)